2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C11H14Cl2O2 It is a derivative of cyclohexadienone and is characterized by the presence of two chlorine atoms, a methyl group, and a 2-methylpropoxy group attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dichloro-4-methylphenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexadienone derivatives.
Scientific Research Applications
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-methylphenol: A precursor in the synthesis of the target compound.
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: A structurally similar compound with different substituents.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Another cyclohexadienone derivative with tert-butyl groups.
Uniqueness
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61306-44-3 |
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Molecular Formula |
C11H14Cl2O2 |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2,6-dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14Cl2O2/c1-7(2)6-15-11(3)4-8(12)10(14)9(13)5-11/h4-5,7H,6H2,1-3H3 |
InChI Key |
LKTUTCMLNYUSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origin of Product |
United States |
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